An In-depth Technical Guide to Diphenylmethyl Isocyanide for Advanced Research and Drug Development
An In-depth Technical Guide to Diphenylmethyl Isocyanide for Advanced Research and Drug Development
This guide provides an in-depth exploration of diphenylmethyl isocyanide, a versatile reagent with significant applications in organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, reactivity, and practical applications of this compound, grounding all claims in verifiable scientific literature.
Core Identification and Physicochemical Properties
Diphenylmethyl isocyanide, identified by the CAS Number 3128-85-6 , is an aromatic isocyanide that serves as a valuable building block in complex molecule synthesis.[1] Its structural features, particularly the bulky diphenylmethyl group, impart unique reactivity and stability characteristics.
Key Identifiers and Properties:
| Property | Value | Reference(s) |
| CAS Number | 3128-85-6 | [1] |
| Molecular Formula | C₁₄H₁₁N | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | [Isocyano(phenyl)methyl]benzene | [1] |
| Synonyms | 1,1'-(Isocyanomethylene)bis(benzene) | [1] |
| Melting Point | 45-51 °C | [1] |
| Boiling Point | 140-142 °C at 760 mmHg | [1] |
| Appearance | White to pale yellow solid | |
| Solubility | Soluble in many common organic solvents such as acetone, benzene, and kerosene.[2] It reacts with water and alcohols.[2] |
Synthesis of Diphenylmethyl Isocyanide: Protocols and Mechanistic Insights
The synthesis of isocyanides can be approached through several methods. For diphenylmethyl isocyanide, two common and effective protocols are the dehydration of the corresponding formamide and the Hofmann carbylamine reaction.
Dehydration of N-(Diphenylmethyl)formamide
This method is a widely used and generally high-yielding route to isocyanides.[4] The reaction involves the removal of a water molecule from the N-substituted formamide using a dehydrating agent. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine is a common and effective reagent system.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(diphenylmethyl)formamide (1 equivalent) in anhydrous triethylamine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for a short period (typically 5-15 minutes).[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of an inert atmosphere and low temperature is crucial to prevent side reactions and degradation of the isocyanide product. Triethylamine acts as both a solvent and a base to neutralize the acidic byproducts of the reaction. The dropwise addition of POCl₃ controls the exothermic nature of the reaction.
Workflow Diagram:
Caption: Dehydration synthesis of diphenylmethyl isocyanide.
Hofmann Carbylamine Reaction
This classic method involves the reaction of a primary amine with chloroform and a strong base, typically potassium hydroxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diphenylmethylamine (1 equivalent), chloroform (1.2 equivalents), and a phase-transfer catalyst such as benzyltriethylammonium chloride.
-
Base Addition: Slowly add a concentrated aqueous solution of potassium hydroxide (excess) to the stirred mixture.
-
Reaction Conditions: Gently heat the reaction mixture to reflux for a few hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.
Causality Behind Experimental Choices: The phase-transfer catalyst is essential to facilitate the reaction between the organic-soluble reactants and the aqueous base. The reaction proceeds via the formation of dichlorocarbene as a reactive intermediate.
Reactivity and Applications in Drug Discovery
The synthetic utility of diphenylmethyl isocyanide is most prominently showcased in isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR).[5]
The Ugi Four-Component Reaction (U-4CR)
The U-4CR is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[5] These products are often peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and bioavailability.[6][7]
Mechanism of the Ugi Reaction:
-
Imine Formation: The aldehyde and amine condense to form an imine.
-
Nitrilium Ion Formation: The isocyanide undergoes an α-addition to the imine, forming a nitrilium ion intermediate.
-
Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion.
-
Mumm Rearrangement: The resulting intermediate undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product.
Reaction Mechanism Diagram:
Caption: Generalized mechanism of the Ugi four-component reaction.
Application in the Synthesis of Peptidomimetics and Heterocycles
The Ugi reaction employing diphenylmethyl isocyanide is a cornerstone in the construction of diverse molecular scaffolds for drug discovery. The resulting peptidomimetic structures are valuable for developing therapeutics that target protein-protein interactions, which are often challenging to address with traditional small molecules.[6] Furthermore, intramolecular variations of the Ugi reaction can lead to the synthesis of a wide array of heterocyclic compounds, which are prevalent in many approved drugs.
While specific drug candidates synthesized using diphenylmethyl isocyanide are not extensively detailed in publicly available literature, its role as a "convertible isocyanide" is significant. The diphenylmethyl group can be cleaved under certain conditions, allowing for further synthetic manipulations of the Ugi product. This strategy has been employed in the synthesis of complex natural products and their analogs.
Safety, Handling, and Storage
Hazard Summary (Inferred from MDI and general isocyanide data):
-
Inhalation: Harmful if inhaled. May cause respiratory irritation and sensitization.[1][8]
-
Skin Contact: Causes skin irritation and may cause an allergic skin reaction.[1][8]
-
Carcinogenicity: Suspected of causing cancer.[1]
Recommended Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. In case of inadequate ventilation, use respiratory protection.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and acids.[1] Isocyanides are sensitive to acidic conditions, moisture, and elevated temperatures, which can lead to polymerization or decomposition.[1]
Conclusion
Diphenylmethyl isocyanide is a key reagent for the construction of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. Its utility in the Ugi multicomponent reaction enables the rapid and efficient synthesis of peptidomimetics and diverse heterocyclic scaffolds. While its handling requires appropriate safety precautions due to its potential hazards and sensitivity, its synthetic versatility makes it an invaluable tool for researchers and scientists. Further exploration of its applications in the synthesis of specific bioactive compounds is a promising area for future research.
References
-
Baran Lab. (n.d.). Isocyanide Chemistry. [Link]
-
Waibel, K. A. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KIT Scientific Publishing. [Link]
-
Wikipedia. (2023, November 29). Methylene diphenyl diisocyanate. [Link]
-
Wikipedia. (2023, December 16). Isocyanide. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanide synthesis by substitution. [Link]
-
Al-Zoubi, R. M., & Al-Jammal, M. K. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6888. [Link]
-
Dömling, A., & Ugi, I. (2000). Isocyanide-based multicomponent reactions in drug discovery. Drug Discovery Today, 5(4), 142–150. [Link]
-
Kazmierski, W. M. (Ed.). (2002). Peptidomimetics Protocols. Humana Press. [Link]
-
NIST. (n.d.). Methylenebis(p-phenylisocyanate). [Link]
-
3M. (2023, August 24). Safety Data Sheet. [Link]
-
Sciencemadness Discussion Board. (2009, September 2). Isocyanide Synthesis. [Link]
-
PubChem. (n.d.). Diphenylmethane diisocyanate. [Link]
-
AMD Distribution. (2015, March 11). SAFETY DATA SHEET. [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. [Link]
-
Giovenzana, G. B., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]
-
ChemBK. (n.d.). Diphenylmethyl Diisocyanate. [Link]
-
ChemRxiv. (2021). Isocyanide Chemistry Enabled by Continuous Flow Technology. [Link]
-
ResearchGate. (2021, July 7). (PDF) Medicinal Chemistry of Isocyanides. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum (DMSO-d6, 200 MHz) of the hard segment based on DAS.... [Link]
-
Atmospheric Chemistry and Physics. (2019, April 4). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PubMed. (2000). Syntheses and 1H-, 13C- And 15N-NMR Spectra of Ethynyl Isocyanide.... [Link]
-
PubMed Central (PMC). (2020, January 21). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. [Link]
-
MDPI. (2017, August 31). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
-
Organic Syntheses. (n.d.). Methyl isocyanide. [Link]
-
Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 933–941. [Link]
-
MDPI. (2021, March 24). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
MDPI. (2021, July 1). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
MassBank. (2008, October 21). Benzene and substituted derivatives. [Link]
-
ResearchGate. (2018, November 9). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. [Link]
-
Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]
-
PubMed Central (PMC). (n.d.). Peptidomimetics, a synthetic tool of drug discovery. [Link]
-
ResearchGate. (2019, March 3). (PDF) Peptidomimetics: A Synthetic Tool for Inhibiting Protein–Protein Interactions in Cancer. [Link]
-
Bentham Science Publisher. (n.d.). Designing Peptidomimetics. [Link]
-
Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. [Link]
-
PubMed Central (PMC). (2020, May 19). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. [Link]
-
RSC Publishing. (2018, October 11). One step access to oxindole-based β-lactams through Ugi four-center three-component reaction. [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Pharmacological Properties of Peptidomimetics. [Link]
-
Km Chemistry. (n.d.). Cyanides and isocyanides, preparation, properties and chemical reactions. [Link]
-
Organic Syntheses. (n.d.). o-TOLYL ISOCYANIDE. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
-
ResearchGate. (n.d.). Theory analysis of mass spectra of long-chain isocyanates. [Link]
-
CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Dow AgroSciences. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
mzCloud. (n.d.). Isophorone diisocyanate. [Link]
-
American Chemistry Council. (n.d.). Leaders Guide Safe Handling Of Methylenediphenyl Diisocyanate. [Link]
-
Covestro. (n.d.). Safety Data Sheet. [Link]
-
Chemos GmbH&Co.KG. (2020, June 8). Safety Data Sheet: 2,2'-methylenediphenyl diisocyanate. [Link]
-
ResearchGate. (n.d.). A MALDI mass spectrum acquired from the analysis of 100 μg mL –1 of MDI.... [Link]
-
PubMed. (n.d.). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. [Link]
-
Semantic Scholar. (n.d.). A 13C-NMR and IR study of isocyanides and some of their complexes. [Link]
-
Recent. (2024, January 5). Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. [Link]
-
PubMed Central (PMC). (n.d.). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. [Link]
-
Organic Syntheses. (n.d.). t-BUTYL ISOCYANIDE. [Link]
-
ACS Publications. (2021, July 1). Medicinal Chemistry of Isocyanides. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. methylenediphenyl diisocyanate [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. chemos.de [chemos.de]
